molecular formula C14H16N4O3S2 B11045118 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B11045118
M. Wt: 352.4 g/mol
InChI Key: GZWWAOHMWJNUFZ-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a tetrahydrothieno[3,2-d]pyrimidine ring system.
    • Attached to this core, we have a thio group (sulfur atom) and an isoxazole ring.
    • The N-(5-methylisoxazol-3-yl)acetamide group is also part of the molecule.
  • Overall, this compound combines heterocyclic rings, a thioether, and an amide functional group.
  • Its precise applications and properties depend on this intricate arrangement.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

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  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    properties

    Molecular Formula

    C14H16N4O3S2

    Molecular Weight

    352.4 g/mol

    IUPAC Name

    2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

    InChI

    InChI=1S/C14H16N4O3S2/c1-7-4-10(17-21-7)16-11(19)6-22-14-15-9-5-8(2)23-12(9)13(20)18(14)3/h4,8H,5-6H2,1-3H3,(H,16,17,19)

    InChI Key

    GZWWAOHMWJNUFZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NOC(=C3)C)C

    Origin of Product

    United States

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